tert-Butyl (3-hydroxybutyl)carbamate
Overview
Description
tert-Butyl (3-hydroxybutyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is a carbamate derivative, often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.
Mechanism of Action
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, leading to changes in the target’s function .
Biochemical Pathways
Carbamates are involved in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (3-hydroxybutyl)carbamate can be synthesized through the reaction of 4-aminobutan-2-ol with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (3-hydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl carbazate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
Comparison: tert-Butyl (3-hydroxybutyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Compared to other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKPWMYURAXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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